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For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),

has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. Its

activation by endogenous long-chain fatty acids and synthetic agonists triggers a cascade of

signaling events that culminate in potent anti-inflammatory and insulin-sensitizing effects.[1][2]

A thorough understanding of the agonist binding pocket is paramount for the rational design of

novel, selective, and potent GPR120 modulators. This technical guide provides an in-depth

analysis of the GPR120 agonist binding pocket, summarizing key structural insights,

experimental methodologies, and downstream signaling consequences.

The GPR120 Agonist Binding Pocket: A Structural
Overview
While a crystal structure of GPR120 bound to a specific "Agonist 1" is not publicly available, a

combination of homology modeling, mutagenesis studies, and cryogenic electron microscopy

(cryo-EM) with specific agonists like TUG-891 has elucidated the key features of the orthosteric

binding site.[3][4][5] The binding pocket is a hydrophobic cleft formed by several

transmembrane (TM) helices.

Key Interacting Residues
Mutagenesis and structural studies have identified several key amino acid residues that are

critical for agonist binding and receptor activation. These residues contribute to a hydrophobic
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pocket and form specific interactions, such as hydrogen bonds and π-stacking, with agonist

molecules.[3][4][6]
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Residue Location
Role in Agonist
Binding

Reference

Arg99 TM2

Forms crucial

hydrogen bonding

interactions, vital for

stabilizing the binding

mode of agonists.

[6][7]

Arg178 TM4

Considered an active

site residue,

producing essential

interactions for

agonist activity.

[6]

Trp104 TM3

Alanine mutation

completely abolished

the response to

ligands in a β-arrestin

2 interaction assay.

[6]

Phe115 TM3

Part of a hydrophobic

binding pocket, likely

contributing to π-

stacking interactions.

Mutation to alanine

abolished agonist

activity.

[3]

Trp207 TM5

Contributes to the

hydrophobic pocket.

Mutation to alanine

abolished agonist

activity.

[3]

Phe211 TM5

Part of the aromatic

array forming the

binding pocket.

[3][4]

Trp277 TM6 A key residue in the

hydrophobic pocket,

[3][6]
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likely involved in π-

stacking. Mutation to

alanine abolished

agonist activity.

Phe304 TM7

Contributes to the

hydrophobic binding

pocket. Mutation to

alanine abolished

agonist activity.

[3][6]

GPR120 Signaling Pathways
Upon agonist binding, GPR120 undergoes a conformational change that facilitates the

activation of distinct downstream signaling pathways, primarily through Gαq/11 and β-arrestin

2.[2][8] These pathways mediate the receptor's diverse physiological effects.

Gαq/11-Mediated Pathway
Activation of the Gαq/11 pathway leads to an increase in intracellular calcium levels and the

activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[6][8] This cascade is linked to

the insulin-sensitizing effects of GPR120, including the translocation of GLUT4 to the plasma

membrane, which enhances glucose uptake.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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